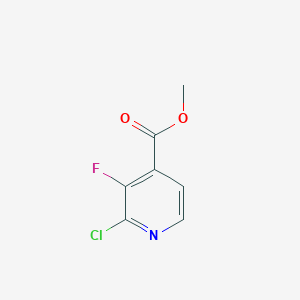

Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

概要

説明

“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It is also known by other names such as “methyl 2-chloro-3-fluoropyridine-4-carboxylate” and "Methyl 2-Chloro-3-fluoroisonicotinate" .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 . The compound has a molecular weight of 189.57 g/mol . The exact mass and monoisotopic mass are both 188.9992843 g/mol . The compound has a topological polar surface area of 39.2 Ų . Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a solid at room temperature . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It also has two rotatable bonds .科学的研究の応用

Fluorescence Probes for Polymerization Monitoring

Research has explored the use of stilbazolium salts, which are related to the chemical structure of interest, as fluorescent probes for monitoring the progress of free radical polymerization processes. The changes in fluorescence intensity and spectroscopic shifts during the polymerization of methyl methacrylate were studied, highlighting the relationship between fluorophore structure and fluorescence changes during monomer conversion to polymer, indicating the potential for these compounds as effective fluorescence probes in polymer science (Bajorek et al., 2004).

Synthesis of Carboxamides

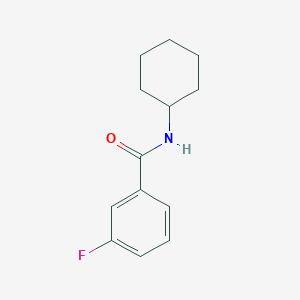

A method involving the use of betaine as an effective acid captor for the synthesis of carboxamides from carboxylic acids and amines has been reported. This includes the use of 1-methyl-2-fluoro or 2-chloropyridinium salt, which is closely related to the chemical of interest, showcasing its role in facilitating the synthesis of carboxamides in good yields (Mukaiyama et al., 1976).

Reactions with CsSO4F

The interaction of pyridine with CsSO4F, producing a mixture of products including 2-fluoropyridine and 2-pyridyl fluorosulphonate, highlights the reactivity of fluorinated pyridines. The solvent used significantly affects the distribution of products, indicating the potential for selective synthesis strategies based on solvent choice (Stavber et al., 1990).

Annulation Reactions for Tetrahydropyridines Synthesis

Research demonstrates the use of ethyl 2-methyl-2,3-butadienoate in annulation reactions with N-tosylimines, facilitated by an organic phosphine catalyst, to synthesize highly functionalized tetrahydropyridines. This work emphasizes the versatility of pyridine derivatives in constructing complex nitrogen-containing heterocycles (Zhu et al., 2003).

Chemo-Sensing Applications

Salicylaldehyde-based hydrazones have been developed for fluorescent "turn on" chemo-sensing of Al3+, demonstrating the utility of pyridine derivatives in designing selective sensors for metal ions. These compounds show significant fluorescence enhancement upon binding to Al3+, indicating their potential for application in living cell imaging and monitoring of metal ions in biological systems (Rahman et al., 2017).

Synthesis of Pharmaceutical Intermediates

A practical synthesis of a key pharmaceutical intermediate, highlighting the role of pyridine derivatives in the pharmaceutical industry, has been described. This involves a palladium-catalyzed cyanation/reduction sequence and showcases the importance of pyridine derivatives in synthesizing compounds of pharmaceutical interest (Wang et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

methyl 2-chloro-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647500 | |

| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | |

CAS RN |

628691-95-2 | |

| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

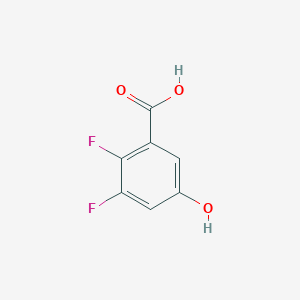

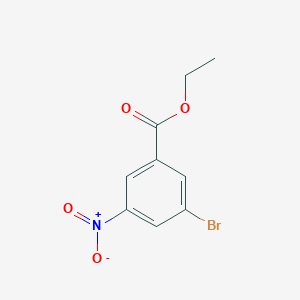

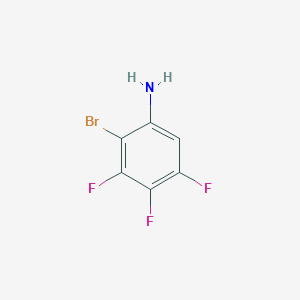

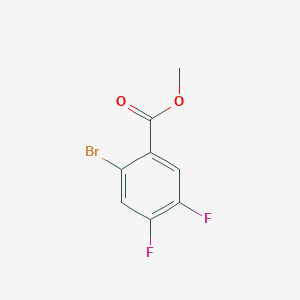

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)